N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by its distinct substitution pattern. The molecule features an ethoxypropyl group at the N1-position and an isoxazol-3-yl moiety at the N2-position. Oxalamides are known for their versatility in pharmaceutical and industrial applications, particularly as flavoring agents or intermediates in drug synthesis.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-16-6-3-5-11-9(14)10(15)12-8-4-7-17-13-8/h4,7H,2-3,5-6H2,1H3,(H,11,14)(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJXXIJEDGWTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=NOC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of oxalyl chloride with 3-ethoxypropylamine and isoxazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with 3-ethoxypropylamine to form an intermediate.
Coupling with Isoxazole: The intermediate is then coupled with isoxazole under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The ethoxypropyl and isoxazolyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted oxalamides.
Scientific Research Applications
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazolyl group is known to interact with certain enzymes and receptors, potentially inhibiting their activity. The ethoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxalamides
Table 2: Toxicological Data and NOEL Values
Notes:
- Ethoxypropyl vs. Methoxy/Hydroxy Groups : The ethoxypropyl group in the target compound may confer slower oxidative metabolism compared to methoxy (JECFA #1768) or hydroxypropyl (CID 18578029) substituents, prolonging half-life but increasing accumulation risk .
- Aromatic vs. Heterocyclic Moieties : Isoxazole (target compound) and pyridine (JECFA #1768) rings exhibit distinct electronic profiles. Isoxazole’s lower basicity may reduce off-target interactions compared to pyridine derivatives .
Metabolic and Functional Insights
- Hydrolysis and Oxidation : All JECFA-evaluated oxalamides undergo hydrolysis of the oxalamide core, followed by oxidation of alkyl or aromatic side chains. The ethoxypropyl group in the target compound is expected to undergo CYP450-mediated oxidation to 3-hydroxypropyl or carboxylic acid derivatives, similar to JECFA #1776’s metabolism .
- Synergistic Effects : Structural analogs with halogenated or bulky groups (e.g., Compound 10’s dichlorophenyl ) show delayed clearance, whereas smaller substituents (e.g., JECFA #1769’s methylpyridine ) correlate with faster detoxification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
